molecular formula C15H16N2O4S B5322154 5-(Benzylsulfamoyl)-2-methoxybenzamide

5-(Benzylsulfamoyl)-2-methoxybenzamide

Cat. No.: B5322154
M. Wt: 320.4 g/mol
InChI Key: MQLUJNSSRRPJIV-UHFFFAOYSA-N
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Description

5-(Benzylsulfamoyl)-2-methoxybenzamide is a synthetic benzamide derivative characterized by a 2-methoxybenzamide backbone modified with a benzylsulfamoyl group at the 5-position. This compound belongs to a class of molecules designed to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in cancers such as basal cell carcinoma, medulloblastoma, and leukemia . Its structure combines aryl amide and sulfonamide pharmacophores, enabling interactions with the Smoothened (Smo) receptor, a key target in Hh pathway inhibition .

The benzylsulfamoyl group enhances binding affinity to Smo by forming hydrogen bonds with residues such as Tyr394 and Arg400 in the receptor’s binding pocket . This modification distinguishes it from simpler benzamide derivatives and aligns it with advanced Hh inhibitors like vismodegib and sonidegib .

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-14-8-7-12(9-13(14)15(16)18)22(19,20)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLUJNSSRRPJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzylsulfamoyl group and the methoxybenzamide group separately. These groups are then combined through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfamoyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(Benzylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hh Pathway Inhibition

Table 1: Key Hh Inhibitors and Their Pharmacological Profiles
Compound Name IC50 (Gli-luc assay) Binding Energy (kcal/mol) Key Structural Features
5-(Benzylsulfamoyl)-2-methoxybenzamide* ~0.03–0.17 µM -12.7 Benzylsulfamoyl, 2-methoxybenzamide
Vismodegib 0.03 µM -12.5 Bicyclic aryl amide, chlorophenyl
Sonidegib 0.05 µM N/A Difluorophenyl, piperazine linker
Compound 17 (Cl-substituted) 0.12 µM -12.7 Chlorophenyl, 2-methoxybenzamide
Compound 21 (Pyridyl-substituted) 0.03 µM N/A Pyridyl, 2-methoxybenzamide

Key Observations :

  • Benzylsulfamoyl vs. Chlorophenyl/Pyridyl Groups : The benzylsulfamoyl group in this compound confers comparable or superior Smo binding affinity to chlorophenyl (Compound 17) and pyridyl (Compound 21) derivatives. This is attributed to additional hydrogen bonding with Smo residues .
  • Resistance Profile : The compound retains activity against the D477G Smo mutant (IC50 increases only 2.4-fold), unlike vismodegib, which shows significant resistance .

Comparison with Antipsychotic Benzamides

Table 2: Antipsychotic Benzamide Derivatives
Compound Name Structure Primary Target Therapeutic Use
Sulpiride 5-(Aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide Dopamine D2 receptors Schizophrenia, depression
Amisulpride 5-(Aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide (modified) Dopamine D2/D3 receptors Psychosis
This compound This compound Smo receptor Cancer therapy

Key Observations :

  • Pharmacological Divergence : Despite structural similarities (e.g., 2-methoxybenzamide backbone), this compound targets Smo receptors in cancer, whereas sulpiride and amisulpride act on dopamine receptors in the central nervous system .
  • Sulfonamide Modifications: The benzylsulfamoyl group in the target compound replaces the aminosulfonyl group in antipsychotics, redirecting its mechanism from CNS modulation to Hh pathway inhibition .

Comparison with Imaging Agents and Other Derivatives

  • [18F]Fallypride : A fluorinated benzamide used in PET imaging of dopamine D2/D3 receptors. Its structure includes a fluoropropyl group, unlike the benzylsulfamoyl group in the target compound, highlighting the role of substituents in dictating application (imaging vs. therapy) .

Optimization Insights :

  • Substitution at the 5-position with benzylsulfamoyl improves metabolic stability compared to triethoxy groups in earlier Hh inhibitors .
  • Halogenation (e.g., Cl or F) at specific positions enhances potency but may reduce solubility, whereas pyridyl groups improve both activity and pharmacokinetics .

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